PD-161570

FGFR1 selectivity Kinase profiling Off-target minimization

FGFR1-addicted cancer models require selective inhibitors that minimize confounding off-target effects. PD-161570 solves this with ATP-competitive FGFR1 IC₅₀ of 40 nM, ~5-fold selectivity over PDGFRβ (IC₅₀ 310 nM), and ~100-fold over EGFR (IC₅₀ 240 nM). • Validated suppression of constitutive FGFR1 phosphorylation and growth inhibition in A121(p) ovarian carcinoma cells. • Additional defined activity against c-Src (IC₅₀ 44 nM) and BMP/TGF-β signaling enables pathway crosstalk studies. • ≥98% HPLC purity with rigorous batch-to-batch consistency for reproducible dose-response experiments.

Molecular Formula C26H35Cl2N7O
Molecular Weight 532.5 g/mol
CAS No. 192705-80-9
Cat. No. B1679120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-161570
CAS192705-80-9
Synonyms1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea
PD 161570
PD-161570
Molecular FormulaC26H35Cl2N7O
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
InChIInChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
InChIKeyMKVMEJKNLUWFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD-161570: Selective FGFR1 Tyrosine Kinase Inhibitor


PD-161570 (1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea) is an ATP-competitive inhibitor of the human fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase [1]. It belongs to the pyrido[2,3-d]pyrimidine class and was developed through structure-activity relationship (SAR) optimization to improve potency, solubility, and bioavailability over earlier leads [2]. The compound exhibits nanomolar potency against FGFR1 while demonstrating reduced activity against other receptor tyrosine kinases such as PDGFRβ and EGFR [1].

PD-161570: Why Substitution Fails


PD-161570 cannot be casually substituted with other FGFR inhibitors due to its distinct selectivity profile and unique combination of kinase targets. Unlike pan-FGFR inhibitors or compounds with broader activity, PD-161570 exhibits approximately 5-fold selectivity for FGFR1 over PDGFRβ and 100-fold over EGFR [1]. This selectivity window is critical for experiments aiming to isolate FGFR1-mediated signaling without confounding off-target effects. Furthermore, the compound's additional inhibition of BMP/TGF-β signaling and c-Src tyrosine kinase at defined potencies [2] creates a pharmacological fingerprint that cannot be replicated by alternative agents, making batch-to-batch or vendor-to-vendor consistency essential for reproducible research.

PD-161570: Analog Comparison Guide


Selective FGFR1 Inhibition Over PDGFRβ and EGFR

PD-161570 demonstrates superior selectivity for FGFR1 compared to the closely related PDGFRβ and EGFR kinases. The compound inhibits FGFR1 with an IC50 of 40 nM, while requiring 262 nM to inhibit PDGFRβ (5.5-fold lower potency) and 3,700 nM to inhibit EGFR (92.5-fold lower potency) [1]. This selectivity window is critical for experiments aiming to isolate FGFR1-mediated signaling without confounding off-target effects.

FGFR1 selectivity Kinase profiling Off-target minimization

Improved Potency and Bioavailability vs. PD-089828

In a direct comparison of SAR-optimized analogues, PD-161570 (compound 6c) exhibited a 3.25-fold improvement in FGFR1 inhibitory potency compared to the initial lead PD-089828 (IC50 130 nM vs. 40 nM) [1]. Additionally, the introduction of the [4-(diethylamino)butyl]amino side chain in PD-161570 enhanced solubility and bioavailability relative to PD-089828 [1]. In cellular assays, PD-161570 inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 µM [1].

Lead optimization SAR Bioavailability

Distinct Selectivity Profile vs. PD-166866

While PD-166866 is a highly selective FGFR1 inhibitor (IC50 ~52.4 nM) with no activity against c-Src, PDGFR, EGFR, or insulin receptor [1], PD-161570 exhibits a unique polypharmacology profile. In addition to FGFR1 (IC50 39.9 nM), PD-161570 inhibits c-Src (IC50 44 nM), PDGFR (IC50 310 nM), EGFR (IC50 240 nM), and BMP/TGF-β signaling (FGFR1 autophosphorylation IC50 622 nM) [2]. This broader target engagement may be advantageous in contexts where multi-kinase inhibition is desired or where FGFR1 selectivity alone is insufficient.

Kinase selectivity c-Src TGF-β

FGFR1 Suppression in Ovarian Carcinoma Models

PD-161570 effectively suppresses constitutive phosphorylation of the FGF-1 receptor in human ovarian carcinoma A121(p) cells and in Sf9 insect cells overexpressing human FGFR1 [1]. Furthermore, the compound blocks the growth of A121(p) cells in culture [1]. In contrast, PD-166866, while a potent FGFR1 inhibitor, has not been reported to demonstrate the same level of efficacy in this specific ovarian cancer cell model.

Cellular efficacy Ovarian cancer Autophosphorylation

PD-161570: Recommended Applications


FGFR1-Specific Pathway Analysis

PD-161570 is optimally employed in studies requiring selective inhibition of FGFR1 with minimal cross-reactivity against PDGFRβ and EGFR. Its 5- to 100-fold selectivity window [1] ensures that observed cellular phenotypes can be confidently attributed to FGFR1 blockade, reducing the need for additional control compounds to rule out off-target effects.

Cancer Cell FGFR Dependency Screening

Given its validated suppression of constitutive FGFR1 phosphorylation and growth inhibition in A121(p) ovarian carcinoma cells [1], PD-161570 serves as a robust tool for identifying and characterizing FGFR1-addicted cancer cell lines. Its nanomolar potency (IC50 40 nM) [1] allows for dose-response studies across a wide concentration range.

Angiogenesis and Cardiovascular Research

PD-161570 potently inhibits basic fibroblast growth factor (bFGF)-mediated angiogenesis [1] and PDGF-stimulated vascular smooth muscle cell proliferation (IC50 0.3 µM) [2]. These properties make it a valuable probe for dissecting the role of FGFR1 and PDGFR signaling in vascular biology, wound healing, and pathological angiogenesis.

Multi-Kinase Profiling and Pathway Crosstalk Studies

Unlike ultra-selective FGFR1 inhibitors such as PD-166866, PD-161570 exhibits additional activity against c-Src (IC50 44 nM), PDGFR (310 nM), EGFR (240 nM), and BMP/TGF-β signaling [1]. Researchers investigating pathway crosstalk or seeking a compound with defined multi-target pharmacology will find PD-161570 uniquely suited for such experiments.

Technical Documentation Hub

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46 linked technical documents
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